molecular formula C10H16O2 B1660127 1-Ethoxy-1-[(3-methylpent-1-EN-4-YN-3-YL)oxy]ethane CAS No. 72008-25-4

1-Ethoxy-1-[(3-methylpent-1-EN-4-YN-3-YL)oxy]ethane

Cat. No.: B1660127
CAS No.: 72008-25-4
M. Wt: 168.23 g/mol
InChI Key: NSVFPEGYFRAXRT-UHFFFAOYSA-N
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Description

1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane is a high-purity chemical reagent of interest in advanced organic synthesis and materials science research. This molecule possesses a unique structure, incorporating both an ethoxyethyl acetal group and an unsaturated enyne chain. This combination of functional groups makes it a valuable synthon for constructing more complex molecular architectures. Its potential research applications include serving as a building block in polymer chemistry, particularly in the development of novel curable resins and solvent-soluble formulations . The compound can also be utilized as a precursor in metal-catalyzed coupling reactions, where its alkyne moiety can undergo further functionalization. As a specialty ether derivative, it may act as a solvent or additive in specific reaction media to modulate solubility and reactivity. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6-10(5,7-2)12-9(4)11-8-3/h1,7,9H,2,8H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFPEGYFRAXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(C)(C=C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267933
Record name 3-(1-Ethoxyethoxy)-3-methyl-1-penten-4-yne
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Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72008-25-4
Record name 3-(1-Ethoxyethoxy)-3-methyl-1-penten-4-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72008-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Ethoxyethoxy)-3-methyl-1-penten-4-yne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Penten-4-yne, 3-(1-ethoxyethoxy)-3-methyl
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Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound’s structure, 3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne, comprises two critical components:

  • Geminal ethoxyethyl group : A 1-ethoxyethoxy moiety (-OCH2CH2O-) linked to a central carbon.
  • 3-Methylpent-1-en-4-yn-3-yl substituent : A tertiary alcohol-derived group with conjugated double and triple bonds (C=C and C≡C).

Key challenges include:

  • Steric hindrance at the tertiary carbon, complicating nucleophilic substitution.
  • Competing elimination reactions due to the proximity of the alkyne and alkene groups.
  • Thermal instability of intermediates, necessitating mild reaction conditions.

Preparation Methodologies

Acid-Catalyzed Ethoxyethyl Protection

The most reliable route involves protecting the tertiary alcohol (3-methylpent-1-en-4-yn-3-ol) with an ethoxyethyl group via acid-catalyzed addition of ethyl vinyl ether.

Procedure:
  • Synthesis of 3-methylpent-1-en-4-yn-3-ol :

    • Step 1 : Propargylation of 3-pentanone using propargyl magnesium bromide in tetrahydrofuran (THF) at −78°C yields 3-methylpent-4-yn-3-ol.
    • Step 2 : Dehydration with phosphorus oxychloride (POCl₃) in pyridine introduces the double bond, forming 3-methylpent-1-en-4-yn-3-ol.
  • Ethoxyethyl protection :

    • Combine 3-methylpent-1-en-4-yn-3-ol (1.0 equiv), ethyl vinyl ether (2.5 equiv), and pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) in dichloromethane.
    • Stir at 25°C for 12 hours.
    • Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via column chromatography (hexane:ethyl acetate, 9:1).
    • Yield : 78–85%.
Mechanism:

The acid catalyst protonates ethyl vinyl ether, generating a reactive oxonium ion. Nucleophilic attack by the tertiary alcohol forms the ethoxyethyl-protected product (Figure 1).

Williamson Ether Synthesis

While less efficient for tertiary alcohols, this method can be optimized using bulky bases and primary alkyl halides.

Procedure:
  • Generation of alkoxide :

    • Dissolve 3-methylpent-1-en-4-yn-3-ol (1.0 equiv) in dry THF.
    • Add sodium hydride (NaH, 1.2 equiv) at 0°C and stir for 1 hour.
  • Alkylation :

    • Introduce ethyl bromide (1.5 equiv) dropwise.
    • Reflux at 60°C for 24 hours.
    • Quench with ice water, extract with diethyl ether, and purify via distillation.
    • Yield : 45–55%.
Limitations:
  • Low yield due to competing elimination (E2) pathways.
  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Methods

Parameter Acid-Catalyzed Protection Williamson Synthesis
Yield 78–85% 45–55%
Reaction Time 12 hours 24 hours
Side Reactions Minimal Significant elimination
Scalability High Moderate
Cost Low (PPTS, ethyl vinyl ether) High (NaH, anhydrous conditions)

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 1.25 (t, 6H, -OCH₂CH₃), 1.45 (s, 3H, -C(CH₃)), 4.10–4.30 (m, 4H, -OCH₂CH₃), 5.50 (d, 1H, C=CH), 5.70 (d, 1H, C≡C-CH).
  • Mass Spectrometry :
    • ESI-MS : m/z 169.12 [M+H]+ (calculated for C₁₀H₁₆O₂: 168.23).

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

Chemical Properties and Structure

1-Ethoxy-1-[(3-methylpent-1-EN-4-YN-3-YL)oxy]ethane has a molecular formula of C10_{10}H16_{16}O2_2 and a molecular weight of 168.24 g/mol. Its structure features an ethoxy group and a 3-methylpent-1-en-4-yne moiety, which contribute to its reactivity and potential biological activity. The compound is typically encountered as a flammable liquid, necessitating careful handling due to its acute toxicity upon ingestion .

Medicinal Chemistry

One of the primary applications of this compound is in the synthesis of pharmaceutical compounds, particularly antidepressants. The compound serves as a versatile scaffold in organic synthesis, allowing for the development of novel molecules with improved therapeutic profiles. Research indicates that it can be utilized in metal-catalyzed procedures involving transition metals like iron, nickel, and ruthenium.

Key Findings:

  • Synthesis of Antidepressants: The compound is instrumental in synthesizing new antidepressant molecules that exhibit rapid onset of action and reduced side effects, enhancing cognitive function.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in the preparation of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions:

Types of Reactions:

  • Oxidation: Converts the compound into aldehydes or carboxylic acids using agents like potassium permanganate (KMnO4_4).
  • Reduction: Reduces to alcohols or alkanes with reducing agents such as lithium aluminum hydride (LiAlH4_4).
  • Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions .

Case Study 1: Synthesis of Novel Antidepressants

A study demonstrated the use of this compound in synthesizing a series of novel antidepressants. The research focused on optimizing reaction conditions to enhance yield and selectivity. Results indicated that compounds synthesized using this scaffold showed promising activity in preclinical models.

Case Study 2: Organic Synthesis Techniques

Another investigation explored various synthetic routes for producing complex organic molecules using this compound as a starting material. The study highlighted the efficiency of multi-step synthesis techniques and the importance of reaction conditions in achieving high purity products.

Mechanism of Action

The mechanism of action of 1-ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the presence of other reagents. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane and related ether derivatives:

Compound Name Molecular Formula Functional Groups Key Features CAS Number Applications
This compound C₁₀H₁₄O₂ Ethoxy, ene, yne Branched unsaturated chain with conjugated ene-yne bonds; high steric hindrance Not explicitly listed Potential specialty chemicals or catalysts
1-Ethoxy-1-(3-hexenyloxy)ethane C₈H₁₆O₂ Ethoxy, ene (trans-3-hexenyl) Linear unsaturated chain; used as a flavoring agent or feed additive 28069-74-1 Animal feed additives, flavoring
1-Ethoxy-1-methoxyethane C₅H₁₂O₂ Ethoxy, methoxy Simple dialkyl ether; high stability and low reactivity 10471-14-4 Solvents, intermediates in organic synthesis
Ethyl vinyl ether C₄H₈O Ethoxy, vinyl Highly reactive due to electron-rich vinyl group; prone to polymerization 109-92-2 Monomer for polymers, anesthetic agents

Reactivity and Stability

  • This compound : The conjugated ene-yne system likely enhances reactivity toward electrophilic additions (e.g., hydrogenation, halogenation) compared to analogs with isolated double bonds. The triple bond (yne) may participate in click chemistry or cycloaddition reactions, though steric hindrance from the methyl group at position 3 could slow kinetics .
  • 1-Ethoxy-1-(3-hexenyloxy)ethane : Exhibits typical alkene reactivity (e.g., epoxidation) but lacks the triple bond, reducing its versatility in bond-forming reactions .
  • Ethyl vinyl ether : The vinyl group’s electron density makes it highly reactive in acid-catalyzed polymerizations, a feature absent in the target compound due to its substituted ene-yne chain .

Physical Properties

  • Boiling Points : The target compound’s branched structure and unsaturated bonds likely result in a boiling point between 150–180°C (estimated based on analogs). In contrast, simpler ethers like 1-ethoxy-1-methoxyethane boil at ~90°C due to lower molecular weight and lack of unsaturated bonds .
  • Solubility : The ene-yne substituent may reduce water solubility compared to ethyl vinyl ether, which is partially miscible in water (~6 g/L) .

Biological Activity

1-Ethoxy-1-[(3-methylpent-1-EN-4-YN-3-YL)oxy]ethane, with the CAS number 72008-25-4, is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features an ethoxy group and a 3-methylpent-1-en-4-yne moiety, which contribute to its reactivity and applications in medicinal chemistry. The molecular formula is C10H16O2, with a molecular weight of approximately 168.24 g/mol.

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3-methylpent-1-en-4-yne with ethyl iodide in the presence of a base like potassium carbonate, often conducted in solvents such as dimethylformamide (DMF) at elevated temperatures.

Chemical Structure

PropertyValue
IUPAC Name3-(1-Ethoxyethoxy)-3-methylpent-1-en-4-yne
Molecular FormulaC10H16O2
Molecular Weight168.24 g/mol
CAS Number72008-25-4

Biological Activity

Research indicates that this compound has significant potential in medicinal chemistry, particularly in the synthesis of antidepressant molecules through metal-catalyzed reactions involving transition metals like iron and nickel. The compound's unique structure allows it to act as a versatile scaffold for developing novel therapeutic agents.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It can act as both a nucleophile and an electrophile, facilitating diverse chemical transformations. This versatility makes it a valuable intermediate in organic synthesis and medicinal applications.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antidepressant Development : The compound has been utilized in synthesizing novel antidepressants that exhibit rapid onset and minimal side effects, enhancing cognitive function in preclinical models.
  • Antioxidant Activity : Related compounds have shown promising antioxidant properties, suggesting potential applications in combating oxidative stress-related diseases .
  • Toxicology Studies : Preliminary toxicological assessments indicate that while the compound is flammable and poses acute toxicity risks upon ingestion, its specific biological effects require further investigation to elucidate safety profiles in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkoxylation or Friedel-Crafts-type reactions. For example, a modified Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) can introduce ethoxy groups. Reaction conditions such as temperature (e.g., maintaining 55°C for 24 hours) and stoichiometric ratios of reagents (e.g., triisopropylsilylacetylene) significantly impact yield and purity . Solvent choice (e.g., 1,2-dichloroethane) and controlled addition of oxidizing agents (e.g., mCPBA) are critical to avoid side reactions .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Look for characteristic shifts in the ethoxy group (~1.3–1.5 ppm for CH₃, ~3.4–3.7 ppm for CH₂) and alkynyl protons (~2.0–3.0 ppm).
  • IR Spectroscopy : Identify C-O-C stretches (~1100–1250 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the ethoxy and alkynyl substituents .

Q. What are the critical storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., N₂ or Ar) to prevent oxidation or hydrolysis of the ethoxy and alkyne groups. Avoid exposure to moisture, as hydrolytic cleavage of the ether linkage can occur .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

  • Methodological Answer :

Perform DFT calculations to model transition states and compare with experimental kinetics (e.g., reaction rates under varying temperatures).

Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled reactants) to track reaction pathways and validate mechanistic hypotheses.

Cross-reference spectral data (e.g., NOE effects in NMR) to confirm stereoelectronic effects predicted computationally .

Q. What strategies are effective in mitigating competing side reactions during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) suppress unwanted polymerization of alkynyl groups .
  • Catalyst Optimization : Use selective Lewis acids (e.g., FeCl₃ instead of AlCl₃) to minimize over-acylation.
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl protection for alkynes) before introducing the ethoxy group .

Q. How can isotopic labeling studies elucidate reaction mechanisms involving this compound?

  • Methodological Answer :

  • Introduce ¹⁸O isotopes in the ethoxy group to trace oxygen transfer during hydrolysis or ether cleavage.
  • Use ²H-labeled alkyne precursors to monitor regioselectivity in cycloaddition or coupling reactions.
  • Analyze isotope effects in kinetic studies to distinguish between concerted and stepwise mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility)?

  • Methodological Answer :

  • Reproducibility Checks : Verify purity via HPLC (>98%) and repeat measurements under standardized conditions (e.g., DSC for melting points).
  • Solvent Screening : Test solubility in aprotic (e.g., DMSO, THF) vs. protic solvents (e.g., MeOH) to account for polarity effects.
  • Collaborative Validation : Cross-reference data with independent labs using identical synthetic batches .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-Ethoxy-1-[(3-methylpent-1-EN-4-YN-3-YL)oxy]ethane
Reactant of Route 2
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1-Ethoxy-1-[(3-methylpent-1-EN-4-YN-3-YL)oxy]ethane

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